Trypan Blue free acid
Overview
Description
Trypan blue is a diazo dye that is widely used in biological and medical research. It is known for its ability to selectively stain dead tissues or cells blue, while live cells with intact cell membranes remain unstained. This property makes trypan blue a valuable tool in cell viability assays, where it helps distinguish between viable and nonviable cells. The compound was first synthesized by the German scientist Paul Ehrlich in 1904 and has since been used in various applications, including as a direct dye for cotton textiles and in the treatment of trypanosomiasis, a disease caused by trypanosome parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trypan blue is synthesized through a series of chemical reactions involving toluidine, a derivative of toluene. The synthesis process typically involves the following steps:
Diazotization: Toluidine is diazotized to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo dye.
The reaction conditions for the synthesis of trypan blue include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, trypan blue is produced in large quantities using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Trypan blue undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Trypan blue can also be reduced, resulting in the cleavage of the azo bond and the formation of amine derivatives.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize trypan blue.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are typically used for the reduction of trypan blue.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Oxidation of trypan blue can lead to the formation of quinone derivatives.
Reduction Products: Reduction of the dye results in the formation of aromatic amines.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, trypan blue is used as a staining agent to visualize and differentiate between different types of cells and tissues. It is also used in various analytical techniques to study the properties and behavior of cells under different conditions .
Biology
In biological research, trypan blue is widely used in cell viability assays to assess the health and viability of cell cultures. It helps researchers determine the proportion of live and dead cells in a sample, which is crucial for various experiments and studies .
Medicine
In medical research, trypan blue is used in ophthalmic surgeries to stain the anterior capsule of the eye, aiding in the visualization and removal of tissues during procedures such as cataract surgery. It is also used in the study of trypanosomiasis and other parasitic diseases .
Industry
In the textile industry, trypan blue is used as a direct dye for cotton fabrics. Its ability to produce a deep blue color makes it a popular choice for dyeing textiles .
Mechanism of Action
Trypan blue exerts its effects by selectively staining dead cells and tissues. The dye is membrane-impermeable, meaning it cannot enter live cells with intact membranes. it can penetrate and stain cells with compromised membranes, rendering them blue. This property allows researchers to easily distinguish between viable and nonviable cells under a microscope .
In ophthalmic applications, trypan blue stains the epiretinal membranes and internal limiting membranes in the eye, facilitating their removal during surgical procedures .
Comparison with Similar Compounds
Similar Compounds
Trypan Red: Another diazo dye similar to trypan blue, used in similar applications.
Suramin: An analog of trypan blue, used pharmacologically against trypanosomiasis.
Propidium Iodide: A dye used in cell viability assays, similar to trypan blue but with different staining properties.
Uniqueness of Trypan Blue
Trypan blue is unique in its ability to selectively stain dead cells while leaving live cells unstained. This property makes it particularly valuable in cell viability assays and other applications where distinguishing between live and dead cells is crucial. Additionally, its use in ophthalmic surgeries sets it apart from other similar compounds .
Properties
CAS No. |
2538-83-2 |
---|---|
Molecular Formula |
C34H28N6O14S4 |
Molecular Weight |
872.9 g/mol |
IUPAC Name |
5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
ZBNARPCCDMHDDV-UHFFFAOYSA-N |
impurities |
... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts. |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Color/Form |
Bluish-grey powder Dark greenish-brown powder. Aqueous solution deep blue with violet tinge |
melting_point |
greater than 572 °F (NTP, 1992) 300 °C |
physical_description |
Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992) Gray-blue to blue powder; [CAMEO] |
solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992) 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol Soluble in water In water, <0.1 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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